1-(2-(2-(2-Fluorophenyl)thiazol-4-yl)phenyl)-3-isopropylurea
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Overview
Description
1-(2-(2-(2-Fluorophenyl)thiazol-4-yl)phenyl)-3-isopropylurea is a complex organic compound that features a thiazole ring, a phenyl group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(2-Fluorophenyl)thiazol-4-yl)phenyl)-3-isopropylurea typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-fluorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 2-bromobenzene to introduce the phenyl group. Finally, the isopropylurea moiety is introduced through a reaction with isopropyl isocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-(2-Fluorophenyl)thiazol-4-yl)phenyl)-3-isopropylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazoles.
Scientific Research Applications
1-(2-(2-(2-Fluorophenyl)thiazol-4-yl)phenyl)-3-isopropylurea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Pharmaceuticals: Used in the development of new drugs targeting specific enzymes or receptors.
Materials Science: Investigated for its properties in creating new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-(2-(2-Fluorophenyl)thiazol-4-yl)phenyl)-3-isopropylurea involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-Fluorophenyl)-1,3-thiazol-4-yl)acetic acid
- 4-(4-Fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid
- 2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid .
Uniqueness
1-(2-(2-(2-Fluorophenyl)thiazol-4-yl)phenyl)-3-isopropylurea is unique due to its specific combination of a thiazole ring, a phenyl group, and a fluorine atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
1-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c1-12(2)21-19(24)23-16-10-6-4-8-14(16)17-11-25-18(22-17)13-7-3-5-9-15(13)20/h3-12H,1-2H3,(H2,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPRZQLYGXKBSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=CC=C1C2=CSC(=N2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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